2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(naphthalen-1-yloxy)-3-oxo-butyronitrile
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Overview
Description
2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE is a complex organic compound that features a benzodiazole ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.
Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthalene derivative is introduced.
Formation of the Oxobutanenitrile Group: This could be achieved through a series of reactions including nitrile formation and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the naphthalene moiety.
Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, especially electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Naphthalene Derivatives: Compounds featuring naphthalene moieties.
Oxobutanenitrile Compounds: Molecules with similar oxobutanenitrile groups.
Uniqueness
The uniqueness of 2-(2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-YLIDENE)-4-(NAPHTHALEN-1-YLOXY)-3-OXOBUTANENITRILE lies in its combination of these structural features, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-naphthalen-1-yloxybut-2-enenitrile |
InChI |
InChI=1S/C21H15N3O2/c22-12-16(21-23-17-9-3-4-10-18(17)24-21)19(25)13-26-20-11-5-7-14-6-1-2-8-15(14)20/h1-11,25H,13H2,(H,23,24)/b19-16- |
InChI Key |
IBIRKUXXJJPVRF-MNDPQUGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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